2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core with multiple substituents:
- Amino group at position 2.
- Methyl group at position 5.
- Morpholinoethyl chain at position 4.
- Oxo group at position 5.
- 2,3,4-Trimethoxyphenyl at position 4.
- Carbonitrile at position 3.
The morpholinoethyl side chain enhances water solubility due to the morpholine ring’s polarity, while the trimethoxyphenyl group may influence lipophilicity and electronic effects .
Properties
IUPAC Name |
2-amino-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6/c1-15-13-19-21(25(30)29(15)8-7-28-9-11-34-12-10-28)20(17(14-26)24(27)35-19)16-5-6-18(31-2)23(33-4)22(16)32-3/h5-6,13,20H,7-12,27H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBPNZVNVMVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule characterized by a pyrano-pyridine core structure. This compound exhibits a variety of functional groups that contribute to its potential biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources and research findings.
Structural Characteristics
The molecular formula of the compound is , which indicates a relatively high molecular weight of approximately 452.511 g/mol. The presence of the following functional groups is significant for its biological activity:
- Amino Group : Contributes to nucleophilicity and potential interactions with biological targets.
- Carbonitrile Group : May undergo hydrolysis or reduction, influencing its reactivity.
- Trimethoxyphenyl Moiety : Enhances the compound's lipophilicity and may improve membrane permeability.
Anticancer Activity
Research has indicated that derivatives of pyrano-pyridine compounds possess notable anticancer properties. For instance:
- In vitro Studies : Various studies have demonstrated that similar compounds exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structures showed IC50 values below 5 µM against A549 and H460 cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | HOP-62 | 0.40 |
| 7k | NCI-H460 | 0.25 |
| 7l | UACC-62 | 0.24 |
These results suggest that the structural features of the compound enhance its interaction with biological targets involved in cancer progression.
Anti-inflammatory Activity
Compounds with similar structural characteristics have been noted for their anti-inflammatory properties. The presence of electron-withdrawing groups such as carbonitrile and chloro groups has been linked to increased anti-inflammatory activity . The mechanism may involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Additionally, some derivatives have shown promising antimicrobial activity. The structural variations in side chains can significantly influence their efficacy against various microbial strains .
Case Studies
- Study on Pyrano-Pyridine Derivatives : A study evaluated the cytotoxicity of several pyrano-pyridine derivatives against a panel of tumor cell lines. Compounds similar to our target exhibited significant inhibition rates, suggesting a strong correlation between structure and biological activity .
- Mechanistic Insights : Another study focused on understanding the molecular interactions between pyrano-pyridine derivatives and their biological targets. It was found that hydrogen bonding between the amino group and target proteins enhances binding affinity .
Scientific Research Applications
The compound 2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with significant potential in various scientific research applications. This article delves into its properties, synthesis methods, and notable applications, particularly in medicinal chemistry and biological research.
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. The structural features contribute to enhanced interaction with biological targets.
- Antimicrobial Properties : The unique combination of functional groups may provide activity against bacterial and fungal pathogens.
Table 2: Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | 2-amino-4-(3-fluorophenyl) derivatives | Cytotoxic effects on cancer cells |
| Antimicrobial | Pyrano-pyridine analogs | Inhibition of microbial growth |
Case Study 1: Anticancer Research
A study investigated the cytotoxic effects of similar pyrano-pyridine derivatives on breast cancer cell lines. Results indicated that modifications to the aromatic substituents significantly influenced cell viability and apoptosis pathways.
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of morpholino groups enhances membrane permeability, leading to increased antibacterial activity.
Chemical Reactions Analysis
Amino Group (-NH₂)
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., pyridine/DMF).
-
Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide) via nucleophilic substitution. Steric hindrance from the pyrano ring may slow kinetics.
Carbonitrile (-C≡N)
-
Hydrolysis :
-
Acidic conditions (H₂SO₄/H₂O): Converts to carboxylic acid.
-
Basic conditions (NaOH/H₂O₂): Forms amide intermediates.
-
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amine derivatives.
Morpholinoethyl Side Chain
-
Ring-Opening : Reacts with strong acids (e.g., HCl) to cleave the morpholine ring, generating ethanolamine derivatives.
-
Coordination : The morpholine oxygen participates in hydrogen bonding with biological targets, influencing drug-receptor interactions .
Methoxy-Substituted Phenyl Ring
-
Demethylation : HBr/HOAc removes methoxy groups, forming phenolic derivatives.
-
Electrophilic Substitution : Nitration or sulfonation occurs at the activated para position relative to methoxy groups.
Synthetic Modifications
-
Step 1 : Hydrolysis of the carbonitrile group to produce a carboxylate intermediate (e.g., using NaOH at 80°C).
-
Step 2 : Acylation of the amino group with benzoyl chloride to enhance lipophilicity.
Biological Interactions
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations
The following analogues share the pyrano[3,2-c]pyridine core but differ in substituents:
Impact of Substituents on Properties
Phenyl Ring Substitutions
- Target Compound (2,3,4-Trimethoxyphenyl) : The three methoxy groups provide electron-donating effects, enhancing resonance stabilization. This may improve binding to targets like kinases or GPCRs .
- (2-Chlorophenyl) : Chlorine’s electron-withdrawing effect increases lipophilicity and may enhance membrane permeability .
Side Chain Variations
- Morpholinoethyl (Target & ): The morpholine ring improves solubility via hydrogen bonding, critical for bioavailability .
- Pyridinylmethyl () : Introduces a basic nitrogen, enabling protonation at physiological pH, which could affect cellular uptake .
- Phenylethyl () : A hydrophobic group that may enhance binding to hydrophobic pockets but reduce aqueous solubility .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be monitored?
A multicomponent synthesis approach is typically employed for structurally complex pyrano-pyridine derivatives. For example, analogous compounds (e.g., 2-amino-4-(3-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile) were synthesized via one-pot reactions involving aldehydes, malononitrile, and active methylene compounds under reflux conditions in ethanol or using ionic liquid catalysts like [EtNH][HSO] to enhance yields (up to 95%) . Reaction progress is monitored via TLC and confirmed by H/C NMR and HRMS for structural validation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H NMR (e.g., δ 4.55 for pyran ring protons) and C NMR (e.g., δ 160.4 for carbonyl carbons) to confirm regiochemistry and substituent positions .
- HRMS : To verify molecular ion peaks (e.g., [M+Na] at m/z 386.0677) .
- Melting Point Analysis : Consistency with literature values (e.g., 219–222°C for pyrano-pyrimidine analogs) ensures purity .
Q. How can solubility and stability be optimized for in vitro assays?
Solubility is enhanced using DMSO or ethanol, while stability is assessed via pH-dependent degradation studies (e.g., HPLC monitoring over 24–72 hours). For analogs like 6-amino-pyrano[2,3-c]pyrazoles, DMSO at 10 mM stock concentrations is standard for biological testing .
Advanced Research Questions
Q. What computational methods can predict reaction pathways and optimize substituent effects?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina for binding affinity predictions) are used to model interactions. For example, ICReDD’s reaction path search methods integrate computational and experimental data to streamline reaction design, reducing trial-and-error by ~40% .
Q. How can structural-activity relationships (SAR) be explored for antiproliferative or kinase inhibition activity?
Q. How are synthetic challenges like regioselectivity or byproduct formation addressed?
Regioselectivity is controlled via catalyst choice (e.g., triethylamine for pyran ring closure) . Byproducts (e.g., dimerization products) are minimized using low-temperature stepwise synthesis. For example, isolating intermediates like the Knoevenagel adduct before cyclization reduces side reactions .
Q. What strategies resolve contradictions in reported biological data across studies?
Meta-analyses of bioactivity data (e.g., antiproliferative IC values) are performed using standardized assays (e.g., MTT on MCF-7 cells). Discrepancies due to solvent effects or cell line variability are mitigated by cross-validating results in ≥3 independent labs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
